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molecular formula C8H9ClO B031597 4-Methoxybenzyl chloride CAS No. 824-94-2

4-Methoxybenzyl chloride

Cat. No. B031597
M. Wt: 156.61 g/mol
InChI Key: MOHYOXXOKFQHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022897

Procedure details

To 138.0 g of p-methoxybenzyl alcohol in 500 ml of dry chloroform is added, dropwise, 119 g of thionyl chloride. Subsequently, the mixture is stirred and heated under reflux for 2 hours, concentrated from the steam bath and the residue fractionated to give p-methoxybenzyl chloride.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9]O)=[CH:7][CH:8]=1.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][Cl:13])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
COC=1C=CC(=CC1)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Subsequently, the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated from the steam bath

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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